N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide
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Overview
Description
The compound “N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide” is a type of substituted cinnamides . Substituted cinnamides have been found to possess a variety of activities such as antioxidant, antimicrobial, antitumor, antitubercular, anti-inflammatory, antifungal, anticonvulsant .
Scientific Research Applications
Synthesis and Antiviral Activity
A study by Hebishy et al. (2020) describes a novel route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus (subtype H5N1) activity. Although not directly mentioning N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide, this research exemplifies the potential of similar compounds in antiviral applications Hebishy et al., 2020.
Diuretic Activity
Research by Yar and Ansari (2009) on biphenyl benzothiazole-2-carboxamide derivatives, which share structural motifs with the compound , found that these molecules exhibited promising diuretic activity in vivo. This highlights the potential of exploring the diuretic properties of similar compounds Yar & Ansari, 2009.
Antimicrobial Agents
Padalkar et al. (2014) synthesized new derivatives of benzimidazole, benzoxazole, and benzothiazole, which were screened for antimicrobial activity. This study suggests the potential of structurally related compounds, like this compound, in antimicrobial applications Padalkar et al., 2014.
Anticonvulsant Evaluation
A study by Malik, Bahare, and Khan (2013) on N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives highlighted their anticonvulsant effects in experimental epilepsy models. This research opens avenues for investigating the anticonvulsant potential of similar compounds Malik et al., 2013.
Synthesis and Biological Activity
The synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives from cyanuric chloride by Vikas Padalkar and colleagues (2014) provides insights into the structural and photophysical studies, as well as antimicrobial evaluations. This work underscores the diverse biological activities that can be explored with compounds structurally related to this compound Padalkar et al., 2014.
Future Directions
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . Further studies could also investigate the compound’s potential as a potent drug, given its various reported activities .
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It is known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
For instance, it may affect the regulation of cyclin-dependent kinases, which are crucial for cell cycle progression, or it may influence pathways involved in the initiation and execution of apoptosis .
Result of Action
The compound has been reported to exhibit potent growth inhibition properties against various cancer cell lines, with IC50 values generally below 5 μM . This suggests that the compound’s action results in a significant reduction in cancer cell proliferation. Furthermore, the compound has been observed to induce apoptosis and cause cell cycle arrest in cancer cells , indicating that it has a cytotoxic effect.
properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c25-20(21-23-11-19(28-21)13-4-2-1-3-5-13)22-10-15-9-17(29-24-15)14-6-7-16-18(8-14)27-12-26-16/h1-9,11H,10,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWOLYLJSNMMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=NC=C(O4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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